1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Description
1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H19N5O2S2 and its molecular weight is 401.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to target specific enzymes or receptors.
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide . For instance, the temperature of the reaction environment can affect the synthesis of similar compounds .
Properties
IUPAC Name |
1-ethyl-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c1-4-23-13(3)17(12(2)20-23)27(24,25)21-15-8-6-5-7-14(15)16-11-22-9-10-26-18(22)19-16/h5-11,21H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUZEZZCGGTFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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